2,4-Dimethyl-6-phenylpyridine

Vue d'ensemble

Description

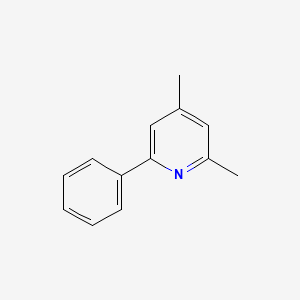

2,4-Dimethyl-6-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its structural features, which include two methyl groups and a phenyl group attached to the pyridine ring. These substituents can significantly influence the compound’s chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-phenylpyridine can be achieved through various methods. One common approach involves the reaction of 2,4-dimethylpyridine with phenylmagnesium bromide (a Grignard reagent) in the presence of a catalyst. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Coordination Chemistry and Ligand Behavior

Though not directly reported for 2,4-dimethyl-6-phenylpyridine, structurally similar pyridines form stable complexes with transition metals. For example:

Iridium Complexes (from 2-phenylpyridine) :

text4 C₆H₅-C₅H₄N + 2 IrCl₃ → Ir₂Cl₂(C₆H₄-C₅H₄N)₄ + 4 HCl

Implications for this compound :

-

Methyl groups may enhance steric bulk, stabilizing metal-ligand bonds.

-

Electronic effects of substituents could tune emission properties in OLED applications .

Reduction of Functionalized Derivatives

While the parent compound lacks reducible groups, ester-functionalized analogs (e.g., diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate) undergo reduction with LiAlH₄ :

textRCOOR' → RCH₂OH

-

Reducing Agent: LiAlH₄ (2.2 equiv)

-

Solvent: THF

-

Yield: 87%

Reaction Mechanisms and Substituent Effects

-

Steric Effects : Methyl groups at positions 2 and 4 hinder electrophilic substitution at adjacent sites, directing reactivity to the phenyl ring .

-

Electronic Effects : Electron-donating methyl groups activate the pyridine ring toward metallation but deactivate it toward electrophilic aromatic substitution .

Applications De Recherche Scientifique

Scientific Research Applications

- Building Block in Chemical Synthesis 2,4-Dimethyl-6-phenylpyridine serves as a fundamental component in the synthesis of various complex molecules.

- Photochemical Alkylation and Reduction Pyridines, including phenylpyridines, can undergo photochemical alkylation and reduction when directly excited, using alcohols . For example, 2,6-diphenylpyridine and 2-phenylpyridine can be methylated through photochemical reactions .

Spectroscopic Analysis of Pyridinophanes

This compound is used as a reference molecule in UV spectroscopy to evaluate the ring strain in npyridinophanes .

- Ring Strain Evaluation By comparing the UV spectra of npyridinophanes with this compound, researchers can determine the degree of ring strain in the pyridinophanes . A red shift in the UV spectrum indicates a higher ring strain . For instance, a npyridinophane with a smaller [n] value exhibits a larger red shift, indicating a more deformed pyridine ring .

- NMR Spectroscopy The 1H NMR chemical shifts of aromatic protons in npyridinophanes can be used to examine distortions in the pyridine ring. Signals shift downfield as the methylene chain becomes shorter, indicating steric compression .

Related Research

- Dye Precursors: Pyridine compounds are employed as yellow color formers in microencapsulated leuco dyes, which are utilized in carbonless paper and thermal recording papers . These color formers require high oil solubility to achieve high image densities .

- Hydrogels in Therapeutics: Hydrogels, which are highly hydrated 3D polymeric matrices, have shown promise in medical and biomedical fields due to their biocompatibility, chemical modifiability, and physical tunability . They are used in cell-based therapies and non-cell therapeutic modalities, such as drug delivery, bioadhesives, artificial tissues, and biosensors .

- Anti-HIV Agents: Pyridine derivatives are explored for their potential as HIV entry inhibitors . Certain compounds can selectively down-modulate human cell-surface CD4 protein, making them relevant in the development of drugs for asthma and rheumatoid arthritis .

- Bioactive Compounds: Pyridine derivatives contribute to human and planetary health . Cocoa polyphenols, which contain flavanols, can modify risk factors for chronic conditions related to inflammation, blood pressure, and oxidative stress .

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-6-phenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethyl-4-phenylpyridine: Similar in structure but with different substitution patterns.

3,6-Dimethyl-6-phenylpyridine: Another isomer with distinct chemical properties.

4-Phenyl-2,6-dimethylpyridine: Differently substituted pyridine derivative

Uniqueness

2,4-Dimethyl-6-phenylpyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications, where specific chemical properties are required.

Activité Biologique

2,4-Dimethyl-6-phenylpyridine (DMPP) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of DMPP, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

DMPP is an organic compound with the molecular formula C13H13N. Its structure features a pyridine ring substituted with two methyl groups and a phenyl group, contributing to its unique chemical properties. DMPP can be synthesized through various methods, including alkylation and condensation reactions involving pyridine derivatives.

The biological activity of DMPP is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or interact with receptors, influencing various biochemical pathways. For instance, it has been studied for its potential antimicrobial and anticancer properties, which are significant areas of research in drug development.

Antimicrobial Properties

Research indicates that DMPP exhibits antimicrobial activity against several bacterial strains. In a study evaluating its efficacy, DMPP demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

DMPP has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is a critical mechanism for cancer therapy. The compound appears to activate specific signaling pathways that lead to programmed cell death, making it a candidate for further exploration in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of DMPP:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various pyridine derivatives, including DMPP. The results indicated that DMPP had a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL .

- Anticancer Mechanisms : In another investigation reported in Cancer Research, DMPP was found to inhibit the proliferation of breast cancer cells by inducing G1 phase cell cycle arrest. The study highlighted that treatment with DMPP resulted in increased expression of p21 and decreased levels of cyclin D1 .

- Structure-Activity Relationships : A comprehensive analysis discussed in Bioorganic & Medicinal Chemistry Letters examined various substituted pyridines, establishing that modifications at the 2 and 4 positions significantly influenced biological activity. DMPP was identified as one of the more potent compounds tested .

Table 1: Biological Activities of this compound

Propriétés

IUPAC Name |

2,4-dimethyl-6-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAWNRLOJMKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345262 | |

| Record name | 2,4-Dimethyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27068-65-1 | |

| Record name | 2,4-Dimethyl-6-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27068-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.